2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-
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Overview
Description
2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 1-(1H-1,2,4-triazol-1-yl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential antimicrobial, antifungal, or anticancer properties
Medicine
The compound could be explored for its therapeutic potential in treating various diseases. Its structure suggests it may interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of polymers, dyes, or other materials due to its chemical properties.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the chalcone moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 1-(4-hydroxyphenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-
- 2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-
- 2-Propen-1-one, 1-(4-nitrophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-
Uniqueness
The presence of the methoxy group in 2-Propen-1-one, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its class.
Properties
CAS No. |
108664-38-6 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(1,2,4-triazol-1-ylmethyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H13N3O2/c1-10(7-16-9-14-8-15-16)13(17)11-3-5-12(18-2)6-4-11/h3-6,8-9H,1,7H2,2H3 |
InChI Key |
LSMAOAXPPAMNHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=C)CN2C=NC=N2 |
Origin of Product |
United States |
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